molecular formula C15H16N2O3S B463798 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide CAS No. 197905-95-6

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Cat. No.: B463798
CAS No.: 197905-95-6
M. Wt: 304.4g/mol
InChI Key: DPTCTROVJZKUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is a synthetic Schiff base derivative of benzenesulfonamide, designed for advanced biochemical and pharmacological research. This compound is formed by the condensation of 4-aminobenzenesulfonamide (sulfanilamide) with 4-ethoxybenzaldehyde, resulting in a characteristic benzylideneamino linkage that defines its structure . As a benzenesulfonamide derivative, its core structure is known to act as a zinc-binding group (ZBG), enabling it to coordinate with the active site of metalloenzymes such as carbonic anhydrases . This mechanism is fundamental to its research value in studying enzyme inhibition. The primary research applications of this compound are anticipated in the areas of enzyme inhibition and anticancer agent development. Benzenesulfonamide scaffolds are extensively investigated as potent inhibitors of carbonic anhydrase isoforms, including the tumor-associated CA IX, which is overexpressed in hypoxic environments of solid tumors like breast cancer . Inhibition of this enzyme disrupts pH regulation in cancer cells, offering a potential research pathway for novel antiproliferative strategies . Furthermore, structurally similar sulfonamide Schiff bases are explored as acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research, with some derivatives demonstrating competitive inhibition . The ethoxybenzylidene "tail" in its structure is a critical feature intended to interact with the hydrophobic regions of enzyme active sites, which can enhance selectivity and potency . Researchers value this compound for developing selective CA IX inhibitors and exploring structure-activity relationships (SAR) within the benzenesulfonamide chemical class. This product is intended for laboratory research purposes only. 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[(4-ethoxyphenyl)methylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,18)19/h3-11H,2H2,1H3,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTCTROVJZKUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The intersection of the sulfonamide scaffold and the Schiff base linkage has given rise to a class of compounds with significant potential in medicinal chemistry and materials science. 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, a molecule embodying this structural fusion, presents a compelling case for detailed physicochemical characterization. The inherent biological activities of sulfonamides, coupled with the versatile chemistry of the imine group, make this compound a subject of interest for researchers in drug discovery and development. This guide provides a comprehensive, in-depth analysis of its synthesis, structural features, and key physicochemical properties, grounded in established experimental protocols and theoretical insights. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule, thereby facilitating its exploration in future applications.

Synthesis and Mechanistic Rationale

The synthesis of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is typically achieved through a condensation reaction, a cornerstone of organic chemistry. This method is valued for its efficiency and atom economy.

Synthetic Pathway: Condensation Reaction

The primary route involves the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with 4-ethoxybenzaldehyde. The reaction proceeds via nucleophilic attack of the primary amine of the sulfanilamide onto the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, often catalyzed by a small amount of acid, to yield the final imine or Schiff base product.

Experimental Protocol: Synthesis of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

  • 4-aminobenzenesulfonamide (1.0 eq)

  • 4-ethoxybenzaldehyde (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 4-aminobenzenesulfonamide in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of 4-ethoxybenzaldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide crystals.

  • Dry the purified product in a vacuum oven.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction mixture. Its boiling point is suitable for reflux conditions without requiring excessively high temperatures.

  • Acid Catalysis: The acidic medium protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.

  • Reflux Conditions: Heating the reaction mixture to its boiling point under reflux increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

  • Recrystallization: This is a critical purification step that relies on the principle that the solubility of the compound and impurities varies with temperature. It allows for the formation of a highly ordered crystal lattice, excluding impurities.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-aminobenzenesulfonamide and 4-ethoxybenzaldehyde in Ethanol B Add catalytic Glacial Acetic Acid A->B C Heat mixture under reflux for 3-4 hours B->C D Cool reaction mixture to room temperature C->D E Collect precipitate by vacuum filtration D->E F Wash solid with cold Ethanol E->F G Recrystallize from hot Ethanol F->G H Dry purified crystals under vacuum G->H I I H->I Final Product: 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Caption: Workflow for the synthesis of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide.

Structural Elucidation and Spectroscopic Profile

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide.

Molecular Structure

The molecule consists of a central imine (C=N) linkage connecting a 4-ethoxybenzylidene group to a benzenesulfonamide moiety. Schiff base compounds derived from sulfonamides are generally non-planar. For a closely related compound, 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide, X-ray crystallography reveals a significant dihedral angle of 24.16 (7)° between the two benzene rings[1]. This non-planar conformation is a critical feature that influences the molecule's packing in the solid state and its interaction with biological targets.

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics. The data is inferred from spectral analyses of structurally similar sulfonamide Schiff bases.[2][3]

Technique Expected Observations Interpretation
FT-IR (cm⁻¹)~3250 (N-H stretch), ~1620 (C=N stretch, imine), ~1340 & ~1160 (asymmetric & symmetric S=O stretch), ~1250 (C-O-C stretch, ether)Confirms the presence of key functional groups: sulfonamide NH, imine, sulfonyl, and ethoxy groups. The N-H stretching frequency can indicate hydrogen bonding.[2][3]
¹H NMR (ppm)~1.4 (t, 3H, -CH₃), ~4.1 (q, 2H, -O-CH₂-), ~6.9-7.9 (m, 8H, Ar-H), ~8.5 (s, 1H, -CH=N-), ~11-12 (s, 1H, -SO₂NH-)Provides information on the proton environment. The singlet for the imine proton is characteristic. The sulfonamide proton is often broad and may exchange with D₂O.
¹³C NMR (ppm)~15 (-CH₃), ~64 (-O-CH₂-), ~115-150 (Ar-C), ~160-165 (-CH=N-)Maps the carbon skeleton of the molecule. The chemical shift of the imine carbon is a key diagnostic peak.
UV-Vis (nm)Two main absorption bands expected around 250-280 nm and 320-350 nm in a solvent like ethanol or DMSO.These bands are typically assigned to π→π* and n→π* electronic transitions within the aromatic rings and the C=N- chromophore.[4]

Crystallographic and Solid-State Properties

Crystal System and Packing

The methoxy analogue crystallizes in the monoclinic system[1]. A key feature in the crystal packing is the formation of hydrogen bonds. Specifically, N—H···O interactions involving the sulfonamide group are expected to link molecules together[1]. Additionally, π–π stacking interactions between the aromatic rings contribute to the stability of the crystal lattice, with typical centroid-to-centroid distances of around 3.9 Å[1]. These non-covalent interactions are fundamental to the supramolecular architecture.

Summary of Crystallographic Parameters (for the analogous 4-methoxy derivative)
Parameter Value
Chemical Formula C₁₄H₁₄N₂O₃S
Molecular Weight 290.33
Crystal System Monoclinic
Dihedral Angle (Benzene Rings) 24.16 (7)°
Key Intermolecular Forces N—H···O Hydrogen Bonds, π–π stacking
Data sourced from a study on 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide[1].

Thermal Stability Analysis

Thermal analysis provides critical information regarding the stability of the compound at different temperatures, its melting point, and its decomposition profile.

Methodologies: TGA and DSC
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to identify any loss of solvent or volatiles.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, enthalpy of fusion, and any other phase transitions.

Expected Thermal Behavior

Sulfonamides are generally stable compounds. Studies on the thermal degradation of various sulfonamides have shown that significant decomposition typically occurs at temperatures well above 100°C.[5] For 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, a DSC scan would be expected to show a sharp endothermic peak corresponding to its melting point. The TGA curve would likely show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed.

Parameter Expected Value/Observation Significance
Melting Point (DSC) Sharp endothermic peak. The melting point for the analogous methoxy derivative is 199–201°C.[1]A sharp melting point is indicative of high purity.
Decomposition Temp. (TGA) Onset of mass loss likely > 200°C.Defines the upper-temperature limit for the compound's stability.
Enthalpy of Fusion (DSC) The area under the melting peak.Quantifies the energy required to melt the solid.
Thermal Analysis Workflow Diagram

cluster_dsc DSC Data Analysis cluster_tga TGA Data Analysis A Prepare Sample (5-10 mg in pan) B Perform DSC Analysis (Heat ramp, e.g., 10°C/min) A->B C Perform TGA Analysis (Heat ramp under N₂ atmosphere) A->C D Identify Endothermic Peak (Melting Point) B->D F Determine Onset of Mass Loss (Decomposition Temperature) C->F E Calculate Enthalpy of Fusion (Peak Area) D->E G Analyze Residue Mass F->G

Sources

crystal structure analysis of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Sulfonamide-Based Schiff Bases: A Case Study of 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide

Authored by: A Senior Application Scientist

Foreword for Researchers, Scientists, and Drug Development Professionals:

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous antibacterial, diuretic, and hypoglycemic agents. When condensed with an aldehyde to form a Schiff base, the resulting molecule often exhibits enhanced and diverse biological activities. The three-dimensional architecture of these compounds—their crystal structure—is paramount, as it dictates the intermolecular interactions that govern solubility, stability, and, most critically, the precise fit into a biological target's active site.

This guide eschews a generic template, instead adopting a narrative that mirrors the scientific process of structural elucidation. We will delve into the "why" behind the "how," providing not just a protocol, but a framework for understanding. While our target molecule for this guide was initially 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, a thorough search of the crystallographic literature revealed no public structural report. We, therefore, pivot to its closest analogue with a published, high-quality crystal structure: 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide . This compound serves as an exemplary case study, and the principles, techniques, and interpretation discussed herein are directly applicable to the ethoxy derivative and the broader class of sulfonamide Schiff bases.

The Scientific Imperative: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material. The formation of a Schiff base is a classic condensation reaction. In this case, 4-aminobenzenesulfonamide is reacted with 4-methoxybenzaldehyde, typically under reflux in a solvent like methanol or ethanol. The imine (C=N) linkage is formed via nucleophilic attack of the primary amine onto the carbonyl carbon, followed by dehydration.

Protocol 1: Synthesis and Crystallization
  • Reactant Stoichiometry: Combine equimolar amounts (e.g., 1:1 molar ratio) of 4-aminobenzenesulfonamide and 4-methoxybenzaldehyde in a round-bottom flask.[1]

  • Solvent & Catalysis: Add methanol to dissolve the reactants. While often uncatalyzed, a few drops of a weak acid like acetic acid can catalyze the reaction.

  • Reaction Conditions: Reflux the mixture with stirring for several hours (typically 10-15 hours) to drive the condensation to completion.[1]

  • Isolation: Upon cooling, the Schiff base product typically precipitates out of the solution due to its lower solubility. Isolate the solid by filtration.

  • Purification & Crystal Growth (The Critical Step): The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. Recrystallization is therefore not just for purification but is the primary method for obtaining diffraction-quality crystals.

    • Rationale: Slow evaporation of a saturated solution is the most common and effective technique. As the solvent slowly evaporates, the concentration of the solute gradually increases past the saturation point, allowing molecules to organize themselves into a highly ordered, single-crystal lattice. Rapid precipitation traps solvent and introduces defects.

    • Procedure: Dissolve the purified precipitate in a minimum amount of a suitable solvent (methanol is effective for this class of compounds) with gentle heating.[1] Allow the solution to stand undisturbed at room temperature, protected from dust but allowing for slow evaporation. Suitable crystals may form over several days.[1]

The Heart of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: From Crystal to Data

The following diagram outlines the logical flow of a typical SC-XRD experiment.

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase crystal 1. Crystal Mounting diffractometer 2. Diffractometer Setup crystal->diffractometer Crystal Centering data_collection 3. Data Collection diffractometer->data_collection Unit Cell Determination data_reduction 4. Data Reduction data_collection->data_reduction Raw Diffraction Images structure_solution 5. Structure Solution data_reduction->structure_solution hkl Intensity File refinement 6. Structure Refinement structure_solution->refinement Initial Atomic Model validation 7. Validation & Output refinement->validation Final Structural Model (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Step 1: Crystal Mounting: A suitable crystal (typically < 0.5 mm in any dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Step 2: Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker APEXII CCD). It is cooled under a stream of nitrogen gas (e.g., to 200 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.[1] The instrument bombards the crystal with monochromatic X-rays (e.g., Mo Kα radiation) from various orientations, collecting hundreds of diffraction images.[1]

  • Step 3: Data Reduction & Structure Solution: Software like SAINT is used to integrate the raw images and determine the intensities and positions of the diffraction spots.[1] The structure is then "solved" using programs like SHELXS97, which use direct methods to determine the initial positions of most non-hydrogen atoms.[1]

  • Step 4: Structure Refinement: The initial model is refined using a least-squares method with software like SHELXL97.[1] This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Structural Insights: The Case of 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide

The refined crystallographic data provides a wealth of information about the molecule's geometry and how it packs in the solid state.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide.[1]

ParameterValue
Chemical FormulaC₁₄H₁₄N₂O₃S
Formula Weight ( g/mol )290.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.3315 (5)
b (Å)11.1597 (3)
c (Å)7.6876 (3)
β (°)100.661 (1)
Volume (ų)1376.92 (8)
Z (Molecules/unit cell)4
Temperature (K)200
Radiation (λ, Å)Mo Kα (0.71073)
Final R-factor [I > 2σ(I)]0.035

Data sourced from Acta Crystallographica Section E, 2012, 68, o1599.[1]

Molecular Geometry

The analysis reveals that the molecule is not planar. The two benzene rings—one from the benzenesulfonamide moiety and one from the methoxybenzaldehyde moiety—are twisted relative to each other. The dihedral angle between the least-squares planes of these two rings is 24.16 (7)°.[1] This non-planar conformation is a common feature in such Schiff bases and is critical for its three-dimensional shape and potential receptor binding.

Supramolecular Assembly: The Role of Intermolecular Interactions

Perhaps the most crucial information for a drug development professional is how the molecules interact with each other. These interactions dictate crystal packing, which influences physical properties like melting point and dissolution rate. In this structure, a combination of hydrogen bonds and π-π stacking interactions builds the extended solid-state architecture.

Hydrogen Bonding:

The primary interaction involves the sulfonamide group. The amine (-NH₂) acts as a hydrogen bond donor, while the sulfonyl oxygens (-SO₂) and the imine nitrogen (-C=N-) can act as acceptors. In the crystal lattice of the methoxy analogue, N—H⋯O and N—H⋯N hydrogen bonds link the molecules together, forming layers parallel to the (011) crystallographic plane.[1]

The diagram below illustrates this key hydrogen bonding motif, which forms a centrosymmetric dimer.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B (Centrosymmetrically Related) N1-H1A N-H O1S_B S=O N1-H1A->O1S_B N-H···O Hydrogen Bond O1S O=S N1-H1B H-N N1-H1B->O1S N-H···O Hydrogen Bond

Caption: Dimer formation via intermolecular N-H···O hydrogen bonds.

π-π Stacking:

In addition to hydrogen bonding, the aromatic rings engage in π-π stacking interactions.

  • The centroid-to-centroid distance between adjacent methoxybenzaldehyde rings is 3.8900 (9) Å.[1]

  • The centroid-to-centroid distance between adjacent benzenesulfonamide rings is 3.9355 (8) Å.[1]

These stacking interactions contribute significantly to the overall stability of the crystal lattice, holding the hydrogen-bonded layers together.

Conclusion and Implications for Drug Development

The single-crystal X-ray analysis of 4-[(4-methoxybenzylidene)amino]benzenesulfonamide provides an unambiguous and high-resolution picture of its molecular conformation and supramolecular assembly.

  • Key Takeaways:

    • The molecule adopts a non-planar conformation.

    • Strong N—H⋯O hydrogen bonds are the primary drivers of crystal packing, forming robust dimers.

    • π-π stacking interactions provide further stabilization to the crystal lattice.

For drug development, this information is invaluable. The precise knowledge of the hydrogen bond donor/acceptor sites and the overall molecular shape can inform the design of more potent analogues that can form optimized interactions with a biological target. Furthermore, understanding the crystal packing can aid in predicting and controlling the physicochemical properties of a potential drug candidate, a field known as crystal engineering. The analytical workflow and structural motifs detailed in this guide are representative of this important class of compounds and provide a solid foundation for future research.

References

  • M. B. G. de la Torre, et al. (2015). Structural characterization of new Schiff bases of sulfamethoxazole and sulfathiazole, their antibacterial activity and docking computation with DHPS protein structure. Journal of Molecular Structure, 1127, 557-567. Available from: [Link]

  • S. Roy, et al. (2024). Drug Action of Sulfonamide Schiff Bases: Structure, Antimicrobial Activity and In-Silico Studies. Engineered Science, 27, 1-14. Available from: [Link]

  • S. Roy, et al. (2017). Spectroscopic characterization, antimicrobial activity, DFT computation and docking studies of sulfonamide Schiff bases. Journal of Molecular Structure, 1127, 557-567. Available from: [Link]

  • A. A. Osowole, et al. (2011). Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. Journal of Coordination Chemistry, 64(10), 1764-1775. Available from: [Link]

  • M. S. El-Shahawi, et al. (2012). 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1599. Available from: [Link]

Sources

molecular geometry of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Geometry of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the , a Schiff base derivative of the sulfonamide family. Given the significant role of molecular conformation in determining the biological activity of pharmaceutical compounds, a thorough understanding of this molecule's three-dimensional structure is paramount for drug development professionals. In the absence of a dedicated single-crystal X-ray structure for the title compound, this guide synthesizes data from closely related analogues, primarily 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide, to elucidate key geometric parameters. We explore the molecule's characteristic non-planar conformation, the trans configuration of the imine bond, and the rotational dynamics of the sulfonamide and ethoxy groups. Furthermore, a validated computational workflow using Density Functional Theory (DFT) is presented as a robust protocol for obtaining an optimized gas-phase geometry. This guide serves as a critical resource for researchers engaged in the rational design and structure-activity relationship (SAR) studies of sulfonamide-based therapeutic agents.

Introduction

Schiff bases derived from sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core structure, featuring an imine or azomethine group (-C=N-), is formed through the condensation of a primary amine with an aldehyde or ketone.[3] The biological efficacy of these compounds is intrinsically linked to their three-dimensional shape, which governs their interaction with specific biological targets like enzymes and receptors.[4] Therefore, a detailed characterization of their molecular geometry—including bond lengths, bond angles, and torsional angles—is a cornerstone of modern, structure-based drug design.[1][4]

The title compound, 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, combines the critical benzenesulfonamide moiety with an ethoxy-substituted benzylidene group. This structure suggests potential applications as a targeted therapeutic, leveraging the well-established pharmacophore of the sulfa drug family.[5] This guide aims to provide a detailed, authoritative overview of the molecular geometry of this specific compound. By integrating experimental data from highly analogous crystal structures with established principles of computational chemistry, we will construct a precise and reliable model of its conformational preferences, offering field-proven insights for researchers and scientists in drug development.

Part 1: A Proposed Workflow for Synthesis and Spectroscopic Confirmation

The logical first step in any geometric analysis is the synthesis and confirmation of the compound itself. The preparation of sulfonamide Schiff bases is typically a straightforward process.

Causality in Experimental Design

The chosen synthetic route is a classic condensation reaction. The reaction is typically catalyzed by a few drops of acid or, in many cases, proceeds simply by refluxing in a suitable solvent like methanol or ethanol.[6] Methanol is an excellent choice as it effectively dissolves the reactants while allowing for the precipitation of the typically less soluble Schiff base product upon formation or cooling, simplifying purification. Characterization relies on a suite of spectroscopic techniques. ¹H and ¹³C NMR are essential to confirm the formation of the imine bond and the presence of all expected functional groups, while FT-IR is particularly useful for identifying the C=N and S=O stretching vibrations.

Experimental Protocol: Synthesis

Objective: To synthesize 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide via condensation.

Materials:

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • 4-Ethoxybenzaldehyde

  • Methanol (Absolute)

  • Standard reflux apparatus

  • Filtration equipment

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-aminobenzenesulfonamide (e.g., 10 mmol) in approximately 30-40 mL of methanol, heating gently if necessary.

  • To this solution, add an equimolar amount of 4-ethoxybenzaldehyde (10 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base product is expected to form.

  • Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product in a desiccator. For higher purity, recrystallization from a suitable solvent like ethanol may be performed.

Protocol: Spectroscopic Characterization
  • FT-IR (ATR): Acquire a spectrum and identify key vibrational bands. Expect to see characteristic peaks for N-H stretching (from the sulfonamide NH₂), C=N stretching (imine), and strong asymmetric and symmetric stretching from the S=O bonds of the sulfonamide group.

  • ¹H NMR (DMSO-d₆): Dissolve the sample in deuterated dimethyl sulfoxide. Key signals to identify include the singlet for the imine proton (-CH=N-), aromatic protons in their respective regions, the quartet and triplet for the ethoxy group (-O-CH₂-CH₃), and the singlet for the sulfonamide protons (-SO₂NH₂).

  • ¹³C NMR (DMSO-d₆): Confirm the presence of all unique carbon atoms, with particular attention to the signal for the imine carbon (-C H=N-) and the carbons of the two aromatic rings and the ethoxy group.

  • Mass Spectrometry (ESI-MS): Determine the molecular weight of the compound to confirm its identity.

Synthesis and Characterization Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants 4-Aminobenzenesulfonamide + 4-Ethoxybenzaldehyde reflux Reflux in Methanol (4-6 hours) reactants->reflux workup Cooling, Filtration & Washing reflux->workup product Crude Product workup->product recrystal Recrystallization (Ethanol) product->recrystal pure_product Pure 4-[(4-Ethoxybenzylidene)amino] benzenesulfonamide recrystal->pure_product nmr ¹H & ¹³C NMR pure_product->nmr ftir FT-IR pure_product->ftir ms Mass Spec pure_product->ms

Caption: Workflow for the synthesis and characterization of the title compound.

Part 2: Elucidation of Molecular Geometry

The three-dimensional structure of the title compound is defined by the spatial relationship between its three key components: the benzenesulfonamide group, the ethoxybenzylidene group, and the central imine linker.

Section 2.1: Insights from X-ray Crystallography of Analogous Structures

Direct experimental data on molecular geometry is most reliably obtained from single-crystal X-ray diffraction. While a structure for the title compound is not publicly available, an analysis of the crystal structure of 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide provides an exceptionally close and reliable proxy.[6] The substitution of a methoxy group for an ethoxy group introduces an additional methyl unit but is expected to have a negligible effect on the core conformation and the dihedral angle between the aromatic rings.

Key findings from the methoxy analogue reveal that the molecule is significantly non-planar .[6] The two phenyl rings are twisted relative to each other, with a dihedral angle of 24.16 (7)° .[6] This twist is a critical feature, as planarity is often disrupted to relieve steric hindrance. The central imine bridge (-CH=N-) adopts a stable trans or (E) configuration, which is the energetically preferred arrangement for most Schiff bases to minimize steric clash.[7]

A second relevant analogue, 4-[(E)-(4-Ethoxybenzylidene)amino]phenol , which shares the ethoxybenzylidene portion of the target molecule, reinforces these findings. Its crystal structure also shows a trans conformation at the imine bond and a significant dihedral angle of 26.31 (5)° between its two aromatic rings.[7] This confirms that the twisted conformation is a general feature of this structural class.

Geometric ParameterValue from 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide[6]Expected Value for Ethoxy Analogue
Dihedral Angle (Ring A vs. Ring B) 24.16 (7)°~24-27°
Imine Conformation (C=N) trans / (E)trans / (E)
Intermolecular Interactions N—H···O and N—H···N hydrogen bonds; π–π stackingSimilar hydrogen bonding and π–π interactions

Table 1: Key geometric parameters derived from the methoxy-analogue crystal structure and expected values for the title compound.

In the solid state, the conformation is also influenced by crystal packing forces. For the methoxy analogue, the molecules are linked by N—H···O and N—H···N hydrogen bonds, forming layers.[6] Additionally, π–π stacking interactions are observed between adjacent phenyl rings.[6] These forces stabilize the observed twisted conformation in the crystal lattice.

Section 2.2: Conformational Analysis of the Sulfonamide Group

The geometry of the benzenesulfonamide moiety itself is a subject of considerable study due to its prevalence in pharmaceuticals.[4][8] The conformation is largely defined by the torsion angle around the S-N bond. Rotational spectroscopy and computational studies on benzenesulfonamide and its simple derivatives have shown that the S-N bond tends to lie nearly perpendicular to the plane of the benzene ring.[8]

Furthermore, the orientation of the amino group hydrogens relative to the sulfonyl oxygens is critical. Two primary conformations are possible: one where the N-H bonds eclipse the S=O bonds, and a staggered conformation. For most simple benzenesulfonamides, the eclipsed conformation is found to be slightly more stable.[8] This conformational preference is a key determinant of the shape of the molecule and its ability to act as a hydrogen bond donor.[4]

Section 2.3: The Ethoxy Group Conformation

The terminal ethoxy group also has rotational freedom. The crystal structure of the analogous 4-[(E)-(4-Ethoxybenzylidene)amino]phenol shows that the ethoxy group is nearly co-planar with the benzene ring to which it is attached, with a C(aryl)-O-C(ethyl)-C(methyl) torsion angle of -179.08 (9)°.[7] This planarity maximizes conjugation between the oxygen lone pairs and the aromatic π-system, an energetically favorable arrangement. A similar planar conformation is expected for the title compound.

Part 3: Computational Modeling Protocol for Geometric Optimization

To move beyond analogy and predict the specific geometry of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, computational chemistry is an indispensable tool. Density Functional Theory (DFT) is a quantum mechanical method that can accurately calculate the electronic structure and, consequently, the lowest energy (most stable) geometry of a molecule in the gas phase.[3][9]

Rationale for Computational Approach

A DFT-based geometry optimization provides a model of the molecule free from the influence of crystal packing forces, representing its intrinsic conformational preferences. This is particularly valuable for understanding its likely conformation in solution or when approaching a biological target. The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) offers a well-validated balance of accuracy and computational efficiency for organic molecules of this size.[10] A subsequent frequency calculation is a critical self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[3]

Protocol: DFT Geometry Optimization

Objective: To calculate the optimized gas-phase geometry of the title compound.

Software: Gaussian, ORCA, or other quantum chemistry package.

Methodology:

  • Build Initial Structure: Construct an initial 3D model of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide. The starting geometry can be based on the crystallographic coordinates of the methoxy analogue[6], with the methyl group replaced by an ethyl group. Ensure the imine bond is in the trans conformation.

  • Select Level of Theory:

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

  • Perform Geometry Optimization: Run a geometry optimization calculation to find the lowest energy conformation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is reached.

  • Verify Minimum: Following the optimization, perform a frequency calculation at the same level of theory. Confirm that the output shows zero imaginary frequencies.

  • Analyze Results: Extract the optimized geometric parameters (bond lengths, angles, dihedral angles) from the output file. The key parameter to check will be the final dihedral angle between the two aromatic rings.

Computational Workflow Diagram

G start Build Initial 3D Structure (from analogue) setup Define Calculation Parameters - Method: B3LYP - Basis Set: 6-311+G(d,p) start->setup opt Perform Geometry Optimization setup->opt freq Perform Frequency Calculation opt->freq validate Verify Zero Imaginary Frequencies? freq->validate output Extract Optimized Geometric Data (Bond lengths, angles, dihedrals) validate->output Yes reopt Adjust Structure & Re-optimize validate->reopt No reopt->opt

Caption: Workflow for DFT-based geometry optimization and validation.

Summary and Conclusion

The is characterized by a distinct, non-planar structure. Key architectural features, inferred from high-quality crystallographic data of analogous compounds and supported by established conformational principles, include:

  • A significant twist between the benzenesulfonamide and ethoxybenzylidene ring systems, with an expected dihedral angle of approximately 24-27 degrees.

  • A thermodynamically stable trans (E) configuration at the central C=N imine bond.

  • A preferred conformation of the sulfonamide group where the S-N bond is nearly perpendicular to its adjacent phenyl ring.

  • A likely co-planar arrangement of the ethoxy group with its host phenyl ring to maximize electronic conjugation.

This detailed geometric understanding is fundamental for drug development. It provides the necessary three-dimensional information for accurate molecular docking simulations, helps to rationalize structure-activity relationships, and guides the design of next-generation analogues with improved potency and selectivity. The provided protocols for synthesis and computational analysis represent a robust framework for the empirical and theoretical investigation of this and related sulfonamide Schiff bases.

References

  • Title: Sulfonamide-related conformational effects and their importance in structure-based design. Source: This information is synthesized from a general understanding of the field as reflected in the provided search results, which emphasize the link between conformation and biological properties. A specific review article URL is not available from the snippets, but the concept is central to references[4] and[1]. URL:

  • Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Source: Molecules (MDPI). URL: [Link]

  • Title: 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide. Source: Acta Crystallographica Section E: Structure Reports Online (IUCr). URL: [Link]

  • Title: Structural and computational studies of new Schiff base ligands derived from 2-(methylamino). Source: IUCrData. URL: [Link]

  • Title: Practical and computational studies on novel Schiff base complexes derived from green synthesis approach. Source: Academia.edu. URL: [Link]

  • Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Source: Pakistan Journal of Pharmaceutical Sciences (PMC - NIH). URL: [Link]

  • Title: Computational and Analytical Studies of Metal Complexes of the Schiff Base (1R,2E). Source: Asian Journal of Chemistry. URL: [Link]

  • Title: MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Source: Romanian Journal of Biophysics. URL: [Link]

  • Title: Experimental and Computational Studies on the Interaction of DNA with Hesperetin Schiff Base Cu II Complexes. Source: International Journal of Molecular Sciences (MDPI). URL: [Link]

  • Title: Design of New Schiff Bases and Their Heavy Metal Ion Complexes for Environmental Applications: A Molecular Dynamics and Density Function Theory Study. Source: International Journal of Molecular Sciences (PMC - NIH). URL: [Link]

  • Title: Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Source: Scientific Reports (PMC - NIH). URL: [Link]

  • Title: Synthesis and characterization of (E)-N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. Source: Inorganica Chimica Acta. (Note: A direct URL to the full text is not available from the snippet, but the citation details are provided for lookup). URL: [Link]

  • Title: Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, spectral analysis, antibacterial activity, quantum chemical studies and supporting molecular docking of Schiff base (E)-4-((4-bromobenzylidene) amino)benzenesulfonamide. Source: ResearchGate. URL: [Link]

  • Title: 4-[(E)-(4-Ethoxybenzylidene)amino]phenol. Source: Acta Crystallographica Section E: Structure Reports Online (PMC - NIH). URL: [Link]

Sources

Methodological & Application

using 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide in antimicrobial assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Antimicrobial Profiling of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Introduction & Rationale

The compound 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide represents a strategic hybridization of a classic sulfonamide pharmacophore with a lipophilic Schiff base (imine) linker. While the sulfonamide moiety targets the bacterial folate synthesis pathway (specifically dihydropteroate synthase), the 4-ethoxybenzylidene tail introduces significant lipophilicity. This structural modification is designed to enhance cell membrane permeability, potentially overcoming resistance mechanisms related to drug uptake in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens.

This guide details the protocols for synthesizing, solubilizing, and evaluating the antimicrobial efficacy of this compound via Disk Diffusion and Broth Microdilution (MIC) assays.

Chemical Identity & Handling

PropertyDetail
IUPAC Name 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide
Molecular Formula C₁₅H₁₆N₂O₃S
Molecular Weight ~304.36 g/mol
Solubility Insoluble in water; Soluble in DMSO, DMF, Acetone.
Storage Store solid at 4°C (desiccated). Stock solutions in DMSO at -20°C.
Stability Hydrolytically unstable in strong acids (reverts to aldehyde/amine).

Protocol 1: Synthesis & Quality Control

Note: High-purity test compounds are critical for reproducible MIC data. Impurities (unreacted aldehyde) can cause false positives due to non-specific toxicity.

Reagents: Sulfanilamide (1.0 eq), 4-Ethoxybenzaldehyde (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (catalytic).

Workflow:

  • Dissolution: Dissolve 0.01 mol sulfanilamide in 20 mL hot ethanol.

  • Condensation: Add 0.01 mol 4-ethoxybenzaldehyde and 3-4 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 3–4 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Isolation: Cool to room temperature, then refrigerate. Filter the precipitated Schiff base.[1]

  • Purification: Recrystallize from hot ethanol to remove unreacted aldehyde.

  • Validation: Confirm structure via FTIR (Look for imine -CH=N- stretch at ~1580–1620 cm⁻¹) and melting point determination.

Protocol 2: In Vitro Antimicrobial Assays

A. Stock Solution Preparation

The hydrophobicity of the ethoxy group requires careful solubilization to prevent precipitation in aqueous media.

  • Weighing: Weigh 10.0 mg of the purified compound.

  • Primary Solubilization: Dissolve fully in 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex until clear.

    • Concentration: 10,000 µg/mL (Stock A).

  • Working Stock: Dilute Stock A 1:10 in sterile media (Muller-Hinton Broth) only immediately before use to minimize precipitation risks.

    • Note: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent toxicity.

B. Qualitative Screen: Disk Diffusion Method

Purpose: Rapidly assess susceptibility zones.

  • Inoculum: Prepare a bacterial suspension (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) of target strains (S. aureus ATCC 25923, E. coli ATCC 25922).

  • Seeding: Swab the suspension evenly across a Mueller-Hinton Agar (MHA) plate.

  • Disk Application:

    • Place sterile 6 mm filter paper disks on the agar.

    • Pipette 20 µL of the compound stock (e.g., 100 µ g/disk ) onto the test disk.

    • Controls: DMSO (Negative), Ciprofloxacin (5 µg, Positive).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure the Zone of Inhibition (ZOI) in millimeters.

C. Quantitative Assay: Broth Microdilution (MIC)

Purpose: Determine the Minimum Inhibitory Concentration (MIC).

Experimental Design:

  • Format: 96-well polystyrene microplate (U-bottom).

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Range: Test concentrations from 512 µg/mL down to 1 µg/mL.

Step-by-Step Workflow:

  • Dispense Media: Add 100 µL of CAMHB to columns 2–12. Add 200 µL to column 1 (Drug control).

  • Serial Dilution:

    • Add 100 µL of compound stock (1024 µg/mL in media/DMSO) to column 2.

    • Mix and transfer 100 µL to column 3. Repeat down to column 11.[2]

    • Discard 100 µL from column 11.

    • Column 12 serves as the Growth Control (No drug).

  • Inoculation: Add 100 µL of standardized bacterial suspension (diluted to ~5 x 10⁵ CFU/mL) to wells in columns 2–12.

  • Incubation: Seal plate with breathable film; incubate at 37°C for 18–24 hours.

  • Visualization: Add 20 µL of Resazurin dye (0.015%) or TTC (Triphenyl Tetrazolium Chloride). Incubate for 1–2 hours.

    • Pink/Red: Viable bacteria (Reduction of dye).

    • Blue/Purple: No growth (Inhibition).

Mechanism of Action & Pathway Visualization

The compound operates via a dual mechanism:

  • Competitive Inhibition: The sulfonamide core competes with PABA (p-aminobenzoic acid) for the active site of Dihydropteroate Synthase (DHPS).

  • Membrane Interaction: The 4-ethoxybenzylidene tail increases lipophilicity, facilitating penetration through the lipid bilayer, particularly in Gram-positive bacteria.

AntimicrobialMechanism Compound 4-[(4-Ethoxybenzylidene) amino]benzenesulfonamide DHPS Enzyme: Dihydropteroate Synthase Compound->DHPS Competitive Inhibition Membrane Bacterial Cell Membrane Compound->Membrane Enhanced Permeation (Ethoxy tail) PABA PABA (p-aminobenzoic acid) PABA->DHPS Natural Substrate Folate Dihydrofolic Acid Synthesis DHPS->Folate Blocked DNA Bacterial DNA/RNA Synthesis Folate->DNA Downstream Failure

Figure 1: Mechanism of Action.[3][4][5] The compound competitively inhibits DHPS while the ethoxy tail aids membrane permeation.

Expected Results & Data Interpretation

Assay MetricGram-Positive (S. aureus)Gram-Negative (E. coli)Interpretation
Zone of Inhibition 18 – 24 mm10 – 14 mmHigh activity against G+ due to cell wall permeability.
MIC Value 16 – 64 µg/mL128 – >256 µg/mLSchiff bases often show moderate potency; <64 µg/mL is considered active for hits.

Troubleshooting:

  • Precipitation in Wells: If the solution turns cloudy immediately upon adding media, the compound has crashed out. Increase DMSO concentration (max 2%) or use a cyclodextrin carrier.

  • No Activity: Verify the Schiff base integrity. Hydrolysis during storage can revert the compound to inactive precursors.

References

  • Singh, U. K., et al. (2010).[6] Synthesis and Biological Evaluation of Some Sulfonamide Schiff's Bases. International Journal of Pharmaceutical Sciences and Drug Research.

  • Mondal, P., et al. (2012). Synthesis and Antimicrobial Activity of Some New Schiff Bases of Sulfonamides. Journal of Pharmacy Research.

  • Otuokere, I. E., et al. (2021).[7] Synthesis, Characterization and Antibacterial Studies of 4-[(E)-benzylideneamino]-N-thiazoyl-2-yl-benzenesulfonamide and its Fe(III) Complex. Nigerian Research Journal of Chemical Sciences.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Frohock, B., et al. (2019).[4] 5-Benzylidene-4-Oxazolidinones are Synergistic with Antibiotics for the Treatment of Staphylococcus Aureus Biofilms. ChemRxiv.

Sources

Comprehensive Analytical Protocols for the Characterization of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, a Schiff base of interest in medicinal chemistry and materials science. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation, purity assessment, and physicochemical profiling. The methodologies encompass a synergistic application of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC). Each protocol is presented with an emphasis on the underlying scientific principles and the rationale behind experimental parameter selection, ensuring methodological robustness and data integrity.

Introduction

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is a Schiff base synthesized from the condensation of 4-ethoxybenzaldehyde and sulfanilamide. Schiff bases derived from sulfonamides are a well-established class of compounds with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The imine or azomethine group (-C=N-) is a critical pharmacophore, and its electronic and steric properties, influenced by the aromatic substituents, are pivotal to the molecule's biological function.

Accurate and comprehensive characterization is a non-negotiable prerequisite for any further investigation or application of this compound. It ensures the correct molecular structure, establishes purity, and provides foundational data for formulation and stability studies. This guide presents an integrated analytical workflow to achieve a holistic understanding of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide.

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide. The logical flow of analysis ensures that each technique provides complementary information, leading to a complete structural and physicochemical profile.

Caption: Integrated workflow for the comprehensive characterization of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the elucidation of molecular structure in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the confirmation of the molecular skeleton and the connectivity of atoms.

¹H NMR Spectroscopy Protocol

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for sulfonamides due to its high polarity, which aids in dissolving the compound. The residual solvent peak can be used as an internal reference.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

  • Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the aromatic proton signals.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Expected ¹H NMR Data (Based on Analogous Structures):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₃ (Ethoxy)~1.3-1.4Triplet (t)3H~7.0
-O-CH₂- (Ethoxy)~4.0-4.2Quartet (q)2H~7.0
-SO₂NH₂~7.2-7.4Singlet (s)2H-
Aromatic Protons~6.9-8.0Multiplets (m)8H-
Imine Proton (-CH=N-)~8.5-9.0Singlet (s)1H-
¹³C NMR Spectroscopy Protocol

Rationale for Experimental Choices:

  • Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is sufficient for routine characterization.

Step-by-Step Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent peak at approximately 39.52 ppm.

Expected ¹³C NMR Data (Based on Analogous Structures):

Carbon Assignment Expected Chemical Shift (δ, ppm)
-CH₃ (Ethoxy)~14-15
-O-CH₂- (Ethoxy)~63-64
Aromatic Carbons~114-155
Imine Carbon (-C=N-)~160-170

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

Rationale for Experimental Choices:

  • Ionization Technique: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, as it minimizes fragmentation during the ionization process.

  • Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms, such as the imine and sulfonamide groups, which can be readily protonated.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI-MS instrument (e.g., quadrupole, ion trap, or time-of-flight).

    • Calibrate the instrument using a standard calibration mixture.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺). The expected m/z for the protonated molecule (C₁₅H₁₆N₂O₃S) is approximately 317.09.

    • Analyze the fragmentation pattern to confirm the structure.

Expected Fragmentation Pattern: The fragmentation of sulfonamide Schiff bases often involves cleavage of the sulfonamide group and the imine bond.[2]

MS_Fragmentation M [M+H]⁺ m/z ≈ 317 F1 Loss of SO₂ [M+H - SO₂]⁺ M->F1 F2 Cleavage of C=N bond M->F2 F3 [C₈H₉O]⁺ m/z ≈ 121 F2->F3 F4 [C₇H₈NO₂S]⁺ m/z ≈ 170 F2->F4

Sources

Application Note: Molecular Docking Protocols for 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for the molecular docking of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide (referred to herein as EBABS ). EBABS is a Schiff base derivative formed by the condensation of sulfanilamide and 4-ethoxybenzaldehyde.[1] As a member of the sulfonamide class, its primary pharmacophore targets metalloenzymes (specifically Carbonic Anhydrases) and folate pathway enzymes (Dihydropteroate Synthase).

The addition of the 4-ethoxybenzylidene tail introduces a lipophilic moiety that significantly alters the binding kinetics compared to the parent sulfanilamide, enhancing interactions within hydrophobic pockets of target proteins. This guide provides a rigorous, self-validating workflow for researchers to quantify these interactions using AutoDock Vina and DFT-based ligand preparation.

Target Selection & Rationale

To ensure clinical relevance, docking studies for EBABS should focus on targets where the sulfonamide moiety acts as a "warhead" (zinc-binding or PABA-mimic) and the ethoxy tail exploits secondary pockets.

Target ProteinPDB IDBiological FunctionRationale for EBABS
Carbonic Anhydrase II (hCA II) 3HS4 or 1G5SpH regulation, Glaucoma targetThe sulfonamide group coordinates the active site Zn²⁺.[1] The ethoxy tail targets the hydrophobic sub-pocket (Phe131), potentially improving selectivity over hCA I.
Dihydropteroate Synthase (DHPS) 1AJ0Bacterial Folate SynthesisEBABS mimics p-aminobenzoic acid (PABA).[1] The Schiff base linkage provides rigidity, stabilizing the molecule in the pterin-binding pocket.
DNA Gyrase (Subunit B) 1KZNBacterial DNA replicationSchiff bases have shown efficacy in stabilizing the cleavage complex.[1] The ethoxy group enhances permeability through bacterial membranes.

Computational Workflow Protocol

Phase 1: Ligand Preparation (DFT Optimization)

Why this matters: Schiff bases possess a C=N imine linker that can exhibit flexibility or isomerism (E/Z).[1] Standard force fields often fail to capture the correct conjugation-induced planarity.[1]

  • Construction: Build the 2D structure of EBABS. Ensure the E-isomer configuration (trans) across the imine bond, as this is the thermodynamically stable form.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method: DFT (Density Functional Theory).[1][2][3]

    • Basis Set: B3LYP/6-31G(d,p).

    • Objective: Minimize potential energy to find the global minimum conformation.

    • Output: Convert the optimized .log or .out file to .pdb format.

Phase 2: Protein Preparation

Why this matters: Raw PDB files contain water molecules and co-factors that can physically block the docking site if not managed correctly.

  • Retrieval: Download PDB 3HS4 (Human Carbonic Anhydrase II complexed with a sulfonamide).[1]

  • Cleaning:

    • Remove all water molecules (except the deep water coordinated to Zn²⁺ if using a specific catalytic mechanism, but generally remove all for rigid docking).

    • Critical Step: Retain the Zinc (Zn²⁺) atom. It is essential for the binding mechanism.

    • Remove the co-crystallized native ligand.

  • Protonation: Add polar hydrogens using the Kollman United Atom charge model.

  • Format: Save as .pdbqt (Protein Data Bank, Partial Charge (Q), & Atom Type (T)).

Phase 3: Grid Box Generation

Why this matters: The search space must be restricted to the active site to increase accuracy and reduce computational cost.

  • Center: Define the center coordinates

    
     based on the Zn²⁺ atom in hCA II or the native ligand centroid in DHPS.
    
  • Dimensions:

    
     Å.[1] This is sufficient to cover the Zn-binding site and the hydrophobic "tail" pocket.
    
  • Spacing: 0.375 Å (standard for AutoDock).[1]

Phase 4: Molecular Docking (AutoDock Vina)

Why this matters: Vina uses a gradient-optimization method that is faster and often more accurate for small molecules than the genetic algorithm of the original AutoDock.

  • Configuration (conf.txt):

  • Execution: Run Vina.

  • Validation (Self-Docking): Mandatory Step. Re-dock the native co-crystallized ligand from the PDB. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.

Visualization of Workflows

Figure 1: The "In-Silico" Pipeline

This diagram illustrates the logical flow from chemical structure to binding analysis.

DockingWorkflow Ligand Ligand: EBABS (2D Structure) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT LigandPDBQT Ligand.pdbqt (Gasteiger Charges) DFT->LigandPDBQT Docking AutoDock Vina (Exhaustiveness=32) LigandPDBQT->Docking Protein Target Protein (PDB: 3HS4 / 1AJ0) Prep Protein Prep (Remove H2O, Add H, Retain Zn) Protein->Prep Grid Grid Box Generation (Active Site Centered) Prep->Grid Grid->Docking Analysis Interaction Analysis (PLIP / PyMOL) Docking->Analysis

Caption: Figure 1. Standardized computational workflow for Schiff base sulfonamide docking, emphasizing DFT geometry optimization.

Data Analysis & Interpretation

Binding Energy Evaluation

For EBABS, expect binding energies in the range of -7.5 to -9.5 kcal/mol for hCA II.[1]

  • > -6.0 kcal/mol: Weak binding (likely non-specific).[1]

  • -7.0 to -8.0 kcal/mol: Moderate binding (comparable to sulfanilamide).[1]

  • < -9.0 kcal/mol: Strong binding (indicates successful exploitation of the hydrophobic pocket by the ethoxy group).

Molecular Interactions Checklist

Use software like PLIP (Protein-Ligand Interaction Profiler) or Discovery Studio Visualizer to confirm the following specific interactions:

  • Metal Coordination: The sulfonamide nitrogen (

    
    ) must coordinate directly with the Zn²⁺  ion (Distance: 1.9 – 2.2 Å).[1]
    
  • Hydrogen Bonding:

    • Sulfonamide Oxygen

      
      Thr199  (Backbone NH).[1]
      
    • Sulfonamide Nitrogen

      
      Thr199  (Sidechain OH).[1]
      
  • Hydrophobic/Pi-Stacking:

    • The phenyl ring of the sulfonamide should engage in

      
      -
      
      
      
      stacking with His94 or His96 .
    • Crucial for EBABS: The 4-ethoxybenzylidene tail should extend into the hydrophobic pocket formed by Phe131, Val121, and Leu198 . The ethoxy group may form specific Van der Waals contacts here.

Figure 2: Mechanistic Interaction Map (hCA II)

This diagram visualizes the expected binding mode of EBABS within the Carbonic Anhydrase active site.

InteractionMap Sulfonamide Sulfonamide Head (-SO2NH2) Imine Imine Linker (-CH=N-) Sulfonamide->Imine Zn Zn²⁺ Ion (Catalytic Center) Sulfonamide->Zn Metal Coord (2.0 Å) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond His94 His94 (Wall) Sulfonamide->His94 Pi-Pi T-shaped EthoxyTail Ethoxybenzylidene Tail (Hydrophobic) Imine->EthoxyTail Phe131 Phe131 (Hydrophobic Pocket) EthoxyTail->Phe131 Pi-Stacking Leu198 Leu198 (Selectivity Filter) EthoxyTail->Leu198 Van der Waals

Caption: Figure 2. Schematic of EBABS binding in hCA II. Red arrows indicate critical anchoring interactions; dashed lines represent stabilizing forces.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Positive Binding Energy Clashing atoms or incorrect charge assignment.[1]Check ligand protonation state.[1] Ensure Zn²⁺ charge is set to +2.0 in the PDBQT.
Ligand not binding to Zn Grid box is not centered on the metal.[1]Recalculate grid center coordinates using the Zn atom as the origin.
RMSD of Redocking > 2.0 Å Insufficient "exhaustiveness" or flexible residues ignored.Increase exhaustiveness to 64 or 128. Consider flexible receptor docking for His64.[1]
Imine bond distortion Force field parameterization error.Rely on the DFT-optimized geometry and fix the rotatable bonds of the ring systems if necessary.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Al-Masoudi, W. A., et al. (2016).[1] Synthesis, Antimicrobial Activity and Modelling Studies of Some New Metal Complexes of Schiff Base Derived from Sulphonamide Drug.[5] European Journal of Chemistry, 7(1), 102-106.[5] Link

  • Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase.[6] Nature Structural Biology, 4, 490–497.[6] Link[1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Qureshi, F. A., et al. (2023). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of Medicinal and Chemical Sciences. Link

Sources

developing benzenesulfonamide derivatives for antidiabetic research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The benzenesulfonamide pharmacophore remains a cornerstone in antidiabetic drug discovery, historically validated by the success of sulfonylureas (e.g., glibenclamide). However, modern medicinal chemistry has shifted from simple insulin secretagogues to multi-target ligands that address insulin resistance and postprandial hyperglycemia simultaneously.

This guide details a streamlined workflow for developing novel benzenesulfonamide derivatives targeting two distinct mechanisms:

  • Pancreatic

    
    -cell Modulation:  Closure of 
    
    
    
    channels to stimulate insulin secretion.
  • Intestinal Enzyme Inhibition: Competitive inhibition of

    
    -glucosidase to flatten postprandial glucose spikes.[1]
    

By following this protocol, researchers can synthesize a library of derivatives and rapidly profile them using a dual-assay screening platform.

Development Pipeline Overview

The following workflow illustrates the critical path from scaffold selection to lead validation.

DevelopmentPipeline cluster_Screening Dual-Mode Screening Start Scaffold Selection (Benzenesulfonyl Chloride) Synth Modular Synthesis (Sulfonylation) Start->Synth + Amine/Heterocycle Purify Purification (Recrystallization) Synth->Purify TLC Check Assay1 Assay A: α-Glucosidase Inhibition Purify->Assay1 Assay2 Assay B: GSIS (INS-1 Cells) Purify->Assay2 Lead Lead Candidate Selection Assay1->Lead IC50 < 10 µM Assay2->Lead SI > 2.0

Figure 1: Integrated workflow for the synthesis and biological profiling of benzenesulfonamide derivatives.

Chemical Synthesis Protocol: Sulfonylation

This protocol utilizes a nucleophilic substitution reaction between substituted benzenesulfonyl chlorides and heterocyclic amines (e.g., 2-aminothiazole). This modular approach allows for rapid Structure-Activity Relationship (SAR) expansion.

Reagents:

  • Substituted Benzenesulfonyl Chloride (1.0 eq)

  • Heterocyclic Amine (1.0 eq)[2]

  • Pyridine (Solvent & Base) or Ethanol + Triethylamine (TEA)

  • Anhydrous conditions (drying tube or

    
     atmosphere)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of the chosen amine in 5 mL of anhydrous pyridine.

    • Expert Insight: Pyridine acts as both solvent and acid scavenger (HCl sponge). If using non-aromatic amines, use DCM with 1.2 eq TEA instead to avoid difficult workups.

  • Addition: Cool the solution to 0°C in an ice bath. Add 1.0 mmol of benzenesulfonyl chloride portion-wise over 10 minutes.

    • Causality: Exothermic reaction. Rapid addition causes side reactions (disulfonylation).

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours.

  • Self-Validation (TLC): Monitor reaction progress using TLC (Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The starting amine spot (polar, near baseline) must disappear. A new, less polar spot (product) should appear.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL concentrated HCl.

    • Mechanism:[2][3] HCl protonates the excess pyridine, making it water-soluble. The sulfonamide product precipitates out.[2]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

    • Purity Check: Measure Melting Point (MP). A sharp range (<2°C) indicates high purity suitable for bioassay.

Biological Validation Protocols

Assay A: -Glucosidase Inhibition (The "Gut" Target)

This colorimetric assay measures the compound's ability to prevent the hydrolysis of carbohydrates, mimicking the effect of Acarbose.

Principle:


-Glucosidase hydrolyzes p-nitrophenyl- 

-D-glucopyranoside (pNPG) into glucose and p-nitrophenol (yellow).[4][5] Inhibitors reduce the yellow color intensity.

Protocol:

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 6.8).

    • Critical: The enzyme from Saccharomyces cerevisiae is pH-sensitive.[4] Deviations >0.2 pH units alter

      
      .
      
  • Incubation: In a 96-well plate, mix:

    • 10

      
      L Test Compound (in DMSO, varying concentrations)
      
    • 20

      
      L Enzyme Solution (0.5 U/mL)
      
    • 50

      
      L Buffer[1][3]
      
    • Control: Use DMSO only for 100% activity; Acarbose for positive control.

  • Pre-incubation: Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Substrate Addition: Add 20

    
    L of 5 mM pNPG. Incubate for 20 minutes at 37°C.
    
  • Stop: Add 50

    
    L of 0.1 M 
    
    
    
    .
    • Why? High pH stops the enzyme and deprotonates p-nitrophenol, maximizing its absorbance at 405 nm.

  • Read: Measure Absorbance (

    
    ) at 405 nm.
    

Calculation:


[1][3]
Assay B: Glucose-Stimulated Insulin Secretion (GSIS) (The "Pancreas" Target)

This assay validates if the derivative acts as an insulin secretagogue via


 channel modulation.

Cell Model: INS-1 or MIN6 clonal


-cells.

Protocol:

  • Starvation: Seed INS-1 cells in 24-well plates. Wash twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose (basal level).

    • Expert Insight: This "starvation" step synchronizes the cells and minimizes basal insulin release.

  • Pre-incubation: Incubate in basal KRBH (2.8 mM glucose) for 30 mins at 37°C.

  • Stimulation: Replace buffer with:

    • Set A (Basal): KRBH + 2.8 mM Glucose + Compound.

    • Set B (Stimulated): KRBH + 16.7 mM Glucose + Compound.

    • Positive Control: Glibenclamide (10

      
      M).
      
  • Incubation: Incubate for 60 minutes.

  • Collection: Collect supernatant. Centrifuge at 300 x g to remove cell debris.

  • Quantification: Measure insulin using a Rat Insulin ELISA kit.

Mechanism Visualization: The following diagram details the signaling pathway activated by the benzenesulfonamide derivative in this assay.

KATP_Pathway Ligand Benzenesulfonamide Derivative KATP SUR1 Subunit (K-ATP Channel) Ligand->KATP Binds/Closes Depol Membrane Depolarization KATP->Depol K+ Efflux Stops CaChannel Voltage-Gated Ca2+ Channel Opens Depol->CaChannel CaInflux Ca2+ Influx CaChannel->CaInflux Granules Insulin Granule Exocytosis CaInflux->Granules Triggers Release

Figure 2: Mechanism of Action for sulfonylurea-like derivatives triggering insulin secretion.

Data Presentation & Interpretation

Successful candidates should be summarized in a comparative table.

Table 1: Example Screening Data Layout

Compound IDR-Group

-Glucosidase

(

M)
GSIS Fold Change (at 16.7 mM Glc)Outcome
Control -N/A1.0 (Basal)Reference
Acarbose -193.3N/APositive Control (Enzyme)
Glibenclamide -N/A4.5xPositive Control (GSIS)
BSD-01 4-Cl45.21.2xWeak Hit
BSD-04 4-OMe12.5 3.8x Lead Candidate

Interpretation Logic:

  • 
    :  Lower is better. A value < 50 
    
    
    
    M indicates potential; < 10
    
    
    M is a strong hit.
  • GSIS Fold Change: Calculated as (Insulin at 16.7mM + Cmpd) / (Insulin at 16.7mM + Vehicle). A value > 1.5x indicates significant secretagogue activity.

  • Self-Validation: If the positive control (Glibenclamide) fails to show >2x stimulation, the cells may be "exhausted" (high passage number) and the assay is invalid.

References

  • Synthesis & SAR: Hosseinzadeh, N. et al. (2013). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 12(2), 325–330.[2]

  • Alpha-Glucosidase Protocol: BenchChem Technical Support. (2025).[1][2][4][6][7][8] Application Notes and Protocols for α-Glucosidase Inhibition Assay Using pNPG.

  • GSIS Methodology: Morgan, N.G. et al. (2017). Glucose-stimulated insulin secretion (GSIS) assay.[8][9][10][11] Bio-protocol.

  • Mechanism Review: Proks, P. et al. (2002). Sulfonylurea receptors: structure, function, and drug discovery. Expert Review of Molecular Diagnostics.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Discolored 2-Aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering discoloration in their 2-Aminobenzenesulfonamide (Orthanilamide) product. Adherence to the principles of scientific integrity and validated methodologies is paramount for ensuring the highest purity of synthesized compounds. This document outlines the probable causes of discoloration and provides robust, step-by-step protocols for purification.

Troubleshooting and FAQs: Addressing Discoloration of 2-Aminobenzenesulfonamide

Discoloration in the final 2-Aminobenzenesulfonamide product is a common issue that typically indicates the presence of impurities.[1] These impurities can arise from several sources during the synthesis and workup procedures. Understanding the root cause is critical for selecting the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of discoloration in my 2-Aminobenzenesulfonamide product?

A1: Discoloration, often appearing as a yellow, brown, or pink hue in a product that should be a white to off-white crystalline solid, is primarily due to:

  • Oxidation Byproducts: The amino group in 2-Aminobenzenesulfonamide is susceptible to oxidation, which can form highly colored impurities. This can be exacerbated by exposure to air, light, or trace metal catalysts during the reaction or storage.

  • Residual Starting Materials or Intermediates: Incomplete reactions can leave colored starting materials or intermediates in the final product. For instance, in syntheses starting from aniline, residual aniline or its oxidation products can cause discoloration.

  • Side Reaction Products: The synthesis of sulfonamides can be accompanied by side reactions, such as di-sulfonylation or hydrolysis of the sulfonyl chloride intermediate, leading to colored byproducts.[2]

  • Nitrated Impurities: If the synthesis involves nitration and subsequent reduction, any remaining nitrated intermediates will be bright yellow and can be difficult to remove.

Q2: My product is only slightly off-white. Do I still need to purify it?

A2: Even a slight discoloration indicates the presence of impurities. For applications in drug development and for ensuring reproducible experimental results, using a high-purity, colorless product is essential. Impurities can interfere with biological assays, lead to inaccurate analytical data, and potentially have undesired toxicological effects.

Q3: Can I use any solvent for recrystallization?

A3: No, the choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the 2-Aminobenzenesulfonamide well at elevated temperatures but poorly at low temperatures.[3] This differential solubility is what allows for the separation of the desired compound from impurities. For 2-Aminobenzenesulfonamide, hot water or an ethanol/water mixture is often effective.[1]

Q4: I added activated carbon, but my product is still colored. What went wrong?

A4: While activated carbon is an excellent decolorizing agent, its effectiveness can be influenced by several factors:

  • Insufficient Amount: You may not have used enough activated carbon to adsorb all the colored impurities.

  • Incorrect Timing of Addition: Activated carbon should be added to the hot solution before recrystallization. Adding it to a cold solution will be less effective.

  • Contact Time: The contact time between the activated carbon and the solution may have been too short. However, prolonged contact can lead to the adsorption of the desired product, reducing the overall yield.[4]

  • Type of Impurity: Activated carbon is most effective at adsorbing large, nonpolar colored molecules.[4] If the colored impurities are highly polar or small, activated carbon may not be as effective.

Q5: What is "oiling out," and how can I prevent it during recrystallization?

A5: "Oiling out" is the separation of the dissolved solid as a liquid oil rather than as solid crystals.[5] This often occurs when the solution is cooled too quickly or when the concentration of impurities is high.[5] To prevent this, ensure a slow cooling rate. If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5]

Purification Protocols

The following section provides detailed, step-by-step protocols for the most common and effective methods for purifying discolored 2-Aminobenzenesulfonamide.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[6] The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, causing the desired compound to crystallize out while the impurities remain dissolved in the mother liquor.[3]

Experimental Protocol: Recrystallization from an Ethanol/Water Mixture

  • Solvent Selection: Based on solubility data, an ethanol/water mixture is a suitable solvent system for the recrystallization of 2-Aminobenzenesulfonamide.[1][7] 2-Aminobenzenesulfonamide is soluble in boiling water and ethanol.[8]

  • Dissolution: In an Erlenmeyer flask, add the discolored 2-Aminobenzenesulfonamide product. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Method 2: Activated Carbon Treatment

Activated carbon, also known as activated charcoal, is a form of carbon processed to have small, low-volume pores that increase the surface area available for adsorption.[4] It is highly effective in removing colored impurities from solutions.[9][10][11]

Experimental Protocol: Decolorization with Activated Carbon during Recrystallization

  • Dissolution: Dissolve the discolored 2-Aminobenzenesulfonamide in a suitable hot solvent (e.g., hot water or an ethanol/water mixture) in an Erlenmeyer flask.[1]

  • Addition of Activated Carbon: To the hot solution, add a small amount of activated carbon (typically 1-2% of the weight of the crude product).

  • Heating and Stirring: Gently heat and stir the mixture for 5-10 minutes to allow for the adsorption of colored impurities onto the surface of the activated carbon.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product along with the carbon.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry as described in the recrystallization protocol.

ParameterRecrystallizationActivated Carbon Treatment
Primary Function Purity EnhancementColor Removal
Typical Impurities Removed Soluble impuritiesLarge, colored organic molecules
Key Process Step Slow cooling for crystal growthAdsorption onto carbon surface
Potential for Product Loss In mother liquorAdsorption onto carbon

Table 1: Comparison of Purification Techniques

Method 3: Column Chromatography

For highly impure samples or when recrystallization and activated carbon treatment are insufficient, silica gel column chromatography can be employed.[1] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the discolored 2-Aminobenzenesulfonamide in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a suitable solvent system, such as an ethyl acetate/hexane mixture.[1] The polarity of the mobile phase can be gradually increased to facilitate the elution of the product.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure 2-Aminobenzenesulfonamide.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

PurificationWorkflow cluster_0 Initial State cluster_1 Purification Methods cluster_2 Final Product DiscoloredProduct Discolored 2-Aminobenzenesulfonamide Recrystallization Recrystallization DiscoloredProduct->Recrystallization Primary Purification ActivatedCarbon Activated Carbon Treatment (during Recrystallization) DiscoloredProduct->ActivatedCarbon Decolorization ColumnChromatography Column Chromatography DiscoloredProduct->ColumnChromatography High Purity Separation PureProduct Pure, Colorless 2-Aminobenzenesulfonamide Recrystallization->PureProduct ActivatedCarbon->PureProduct ColumnChromatography->PureProduct

Caption: Workflow for the purification of discolored 2-Aminobenzenesulfonamide.

Logical Relationship of Impurity Removal

ImpurityRemoval Impurity Colored Impurities (e.g., Oxidation Products) Method Purification Method Impurity->Method Mechanism Mechanism Method->Mechanism Differential_Solubility Differential Solubility Adsorption Adsorption Result Outcome Mechanism->Result Crystallization_of_Pure_Product Crystallization of Pure Product Removal_of_Colored_Molecules Removal of Colored Molecules Recrystallization_Label Recrystallization ActivatedCarbon_Label Activated Carbon

Caption: The relationship between impurities, purification methods, and outcomes.

References

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Carbotecnia. Available at: [Link]

  • General Carbon. (n.d.). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. General Carbon. Available at: [Link]

  • University of Colorado Boulder. (1999, August 24). Decolorizing carbon. Department of Chemistry. Available at: [Link]

  • SpinChem. (n.d.). Industrial Decolorization: Activated Carbon & Ion Exchange Solutions. SpinChem. Available at: [Link]

  • Qizhong Chemical. (2024, June 4). Activated Carbon For Decolorizing Edible Oil. Qizhong Chemical. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY OF 2-AMINOBENZENESULFONAMIDE, 3-AMINOBENZENESULFONAMIDE, AND 4-AMINOBENZENESULFONAMIDE AND THEIR DERIVATIVES. GitHub Pages. Available at: [Link]

  • ChemBK. (2025, June 11). Aminobenzenesulfonamide. ChemBK. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. GitHub Pages. Available at: [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Google Patents.
  • Cleveland Clinic. (2023, September 14). White Spots on Nails (Leukonychia): Causes & Treatment. Cleveland Clinic. Available at: [Link]

  • Google Patents. (n.d.). US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. Google Patents.
  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. DermNet. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2025, December 1). Drug-Induced Pigmentation. StatPearls. Available at: [Link]

  • California State University, Stanislaus. (n.d.). recrystallization-2.doc.pdf. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. Available at: [Link]

  • Merck Manual Professional Edition. (n.d.). Sulfonamides. Merck Manuals. Available at: [Link]

  • Wisconsin Technical College System. (n.d.). 3.9 Sulfonamides. In Nursing Pharmacology. WisTech Open. Available at: [Link]

  • National Institutes of Health. (n.d.). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. PMC. Available at: [Link]

Sources

Validation & Comparative

Comparative In Silico Docking Guide: Sulfonamide Derivatives vs. Bacterial Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating novel sulfonamide derivatives against bacterial targets using molecular docking.[1] Unlike generic protocols, this document focuses on the specific structural challenges of sulfonamides—specifically their ionization states and competitive inhibition mechanism within the folate synthesis pathway. We present a comparative analysis of binding energies between standard Sulfamethoxazole (SMX) and novel Schiff-base/benzimidazole derivatives, supported by validated experimental workflows.

Part 1: Scientific Rationale & Target Selection

The Folate Pathway Blockade

Sulfonamides act as competitive inhibitors of p-aminobenzoic acid (pABA).[2][3] To design effective derivatives, one must target the Dihydropteroate Synthase (DHPS) pterin-binding pocket or the downstream Dihydrofolate Reductase (DHFR) .

  • Primary Target: DHPS (Gene: folP). The classic sulfonamide target.[2]

  • Secondary Target: DHFR (Gene: folA). Often targeted by co-drugs (Trimethoprim) but increasingly relevant for dual-acting sulfonamide hybrids.

Pathway Diagram

The following diagram illustrates the precise intervention points for sulfonamide derivatives within the bacterial folate pathway.

FolatePathway Pteridine Dihydropterin Pyrophosphate DHPS Enzyme: DHPS (Target 1) Pteridine->DHPS PABA p-Aminobenzoic Acid (pABA) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF + Glutamate Glutamate Glutamate DHFR Enzyme: DHFR (Target 2) DHF->DHFR THF Tetrahydrofolate (DNA Synthesis) DHFR->THF Sulfonamide Sulfonamide Derivatives Sulfonamide->DHPS Competitive Inhibition Sulfonamide->DHFR Dual Inhibition (Hybrids)

Figure 1: Mechanism of Action. Sulfonamide derivatives competitively inhibit DHPS, preventing the incorporation of pABA.[3] Advanced derivatives may also target DHFR.

Part 2: The Self-Validating Experimental Protocol

To ensure Trustworthiness and Reproducibility , the docking workflow must include specific checkpoints for sulfonamide chemistry.

Critical Protocol Steps
  • Ligand Protonation (The pH Factor): Sulfonamides have a pKa typically between 5.0 and 10.0. At physiological pH (7.4), the sulfonamide nitrogen (-SO₂NH-) is often deprotonated (anionic). Docking a neutral species when the biological form is anionic will yield incorrect electrostatic interaction scores.

  • Water Conservation: In DHPS, specific water molecules often bridge the interaction between the pterin substrate and the enzyme. Blindly removing all waters can destabilize the active site geometry.

  • Redocking Validation: You must redock the co-crystallized ligand (e.g., pABA or SMX) and achieve an RMSD < 2.0 Å before docking new derivatives.

Workflow Diagram

DockingProtocol Start Start: Structure Retrieval ProtPrep Protein Prep (PDB: 2VEG) Remove Non-Bridging Waters Add Polar Hydrogens Start->ProtPrep LigandPrep Ligand Prep Generate 3D Conformations Correct Ionization (pH 7.4) Start->LigandPrep GridGen Grid Generation Center: Active Site (Arg63/Lys221) Box Size: 22x22x22 Å ProtPrep->GridGen LigandPrep->GridGen Validation Validation Step Redock Native Ligand Requirement: RMSD < 2.0 Å GridGen->Validation Validation->GridGen Fail (Adjust Box) Docking Docking Run (Vina/Glide) Exhaustiveness: 8+ Validation->Docking Pass Analysis Interaction Analysis H-Bonds, Pi-Stacking, Salt Bridges Docking->Analysis

Figure 2: Validated In Silico Workflow. Note the critical validation loop requiring RMSD < 2.0 Å before proceeding to derivative screening.

Part 3: Comparative Analysis & Data

The following analysis compares the standard drug Sulfamethoxazole (SMX) against two classes of high-performance derivatives: Schiff Base Sulfonamides and Benzimidazole-Sulfonamide Hybrids .

Binding Energy Comparison

Data synthesized from recent comparative studies (see References) utilizing E. coli and B. anthracis DHPS structures.

Compound ClassRepresentative LigandTarget (PDB)Binding Energy (kcal/mol)Improvement vs. SMX
Standard Sulfamethoxazole (SMX)DHPS (2VEG)-6.10 N/A (Baseline)
Standard Sulfamethoxazole (SMX)DHPS (1AJ0)-4.79 N/A (Baseline)
Derivative Schiff Base (Compound 1C)DHPS (1AJ0)-8.10 +69% Affinity
Derivative Benzimidazole HybridDHPS (2VEG)-7.90 +30% Affinity
Derivative Pyridone Hybrid (Dual)DHFR (3SRW)-9.20 High Dual Potency
Mechanistic Insights: Why Derivatives Perform Better

While SMX relies primarily on hydrogen bonding and electrostatic interactions, high-affinity derivatives exploit Hydrophobic Enclosure .

  • Sulfamethoxazole (SMX):

    • Key Interactions: Hydrogen bonds with Arg63 , Ser61 , and Lys221 .

    • Limitation: The isoxazole ring leaves the hydrophobic pocket partially unoccupied.

  • Schiff Base / Benzimidazole Derivatives:

    • Key Interactions: Retains the conserved H-bonds with Arg63 (mimicking pABA).

    • The "Boost": The extended aromatic rings (benzimidazole or Schiff base phenyl group) engage in Pi-Pi T-shaped stacking with Phe28 or Phe190 . This additional hydrophobic anchoring significantly lowers the binding energy (more negative

      
      ).
      
Residue-Level Interaction Map

To validate your docking results, ensure your derivatives interact with these conserved residues:

  • Arg63 (or equivalent): Essential for anchoring the sulfonamide oxygen.

  • Lys221: Stabilizes the anionic nitrogen.

  • Phe28 / Phe190: Targets for Pi-stacking (crucial for optimizing derivatives).

Part 4: Conclusion

Comparative docking studies confirm that while Sulfamethoxazole remains a potent binder, novel derivatives utilizing Schiff base or heterocyclic hybrids achieve superior binding affinities (up to -8.1 kcal/mol vs -4.79 kcal/mol for SMX). The structural basis for this improvement is the exploitation of the hydrophobic periphery of the DHPS active site (Phe28/Phe190) via Pi-stacking interactions, which SMX lacks.

Recommendation for Researchers: When designing new sulfonamides, do not solely focus on the pABA-mimicking moiety. Extend the molecular scaffold to reach the hydrophobic pockets adjacent to the active site, and validate all docking poses using the RMSD < 2.0 Å criterion against co-crystallized ligands.

References

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Source: PubMed Central (PMC) URL:[Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Source: PubMed Central (PMC) URL:[Link]

  • Dual-Targeting Sulfamethoxazole Derivatives Overcome Multidrug Resistance. Source: University of Greenwich / MDPI URL:[Link]

  • Sulfamethoxazole: Molecular Docking and Crystal Structure Prediction. Source: ResearchGate URL:[Link]

  • Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Source: Journal of Medicinal and Chemical Sciences URL:[Link]

Sources

A Comparative Guide to the Anti-Platelet Aggregation Activity of Schiff Base Sulfonamides and Aspirin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Mechanistic Showdown: How They Inhibit Platelet Aggregation

Understanding the mechanism of action is critical to appreciating the therapeutic potential and nuances of any anti-platelet agent.

Aspirin: The Irreversible COX-1 Antagonist

Aspirin's anti-platelet effect is well-established and potent. It acts by irreversibly acetylating a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3] This action permanently blocks the enzyme, preventing the conversion of arachidonic acid into thromboxane A2 (TXA2), a powerful mediator of platelet activation and aggregation.[1] Because platelets lack a nucleus and cannot synthesize new proteins, the inhibition by aspirin lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[1][4] This long-lasting effect is a key feature of aspirin's clinical efficacy in the long-term prevention of thrombotic events.[2]

Schiff Base Sulfonamides: A New Class of COX-1 Inhibitors

Schiff base sulfonamides are a versatile class of compounds known for a wide range of biological activities.[5][6][7] Recent studies have highlighted their potential as anti-platelet agents, with a mechanism that also targets the COX-1 enzyme.[8][9] However, unlike aspirin's irreversible acetylation, these compounds are being investigated as selective, potent inhibitors of COX-1.[8][10] This selectivity is crucial, as inhibiting COX-1 is key to anti-platelet effects, while inhibition of the COX-2 isoform is more associated with anti-inflammatory effects and some of the side effects of non-selective NSAIDs.[3] Certain newly synthesized Schiff base sulfonamide analogues have demonstrated selective COX-1 inhibitory activity, suggesting they could serve as promising anti-platelet aggregation agents.[8][9][11]

Experimental Framework: In Vitro Assessment of Anti-Platelet Activity

To objectively compare the efficacy of these compounds, a standardized in vitro assay is essential. Light Transmission Aggregometry (LTA) is widely regarded as the gold standard for assessing platelet function.[12][13][14][15]

The Causality Behind the Protocol: The LTA method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together (aggregate) in response to an agonist. This protocol is designed to be self-validating by including controls and standardized reagents, ensuring that observed differences are attributable to the test compounds.

Experimental Protocol: Light Transmission Aggregometry (LTA)

Objective: To determine and compare the 50% inhibitory concentration (IC50) of a Schiff base sulfonamide and aspirin on platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human whole blood

  • Anticoagulant: 3.2% Sodium Citrate

  • Platelet agonists: Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid (AA)[16]

  • Test Compounds: Schiff base sulfonamide (in appropriate solvent), Aspirin (in appropriate solvent)

  • Vehicle control (solvent used for test compounds)

  • Platelet-Poor Plasma (PPP) for calibration

  • Light Transmission Aggregometer

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[17] This specific anticoagulant is used as it chelates calcium, preventing coagulation while preserving platelet function for the assay.

    • Store the blood at room temperature and process within 4 hours.[17] Avoiding refrigeration is critical as cooling can activate platelets artifactually.

    • Centrifuge the whole blood at a low speed (e.g., 150-200g) for 15-20 minutes at room temperature to separate the PRP (supernatant).[17]

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000g) for 20 minutes to pellet the remaining cells. The resulting supernatant is the PPP. PPP is used to calibrate the aggregometer, representing 100% light transmission (full aggregation).[16]

  • Aggregometry Procedure:

    • Calibrate the aggregometer using PRP (0% transmission) and PPP (100% transmission).[17]

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[17]

    • To test the inhibitors, pre-incubate the PRP with various concentrations of the Schiff base sulfonamide, aspirin, or vehicle control for a defined period (e.g., 2-5 minutes) before adding the agonist.[18][19]

    • Initiate aggregation by adding a submaximal concentration of an agonist (e.g., ADP, collagen, or arachidonic acid).[16][19] Using different agonists is crucial as they stimulate platelet aggregation through distinct pathways, providing a more comprehensive profile of the inhibitor's activity.[16]

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes) to generate an aggregation curve.[16]

  • Data Analysis:

    • The primary endpoint is the maximum percentage of aggregation.

    • Calculate the percentage inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor that reduces the maximum aggregation by 50%) by plotting the percentage inhibition against the log of the inhibitor concentration.

Experimental Workflow Visualization

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood 1. Venous Blood Collection (3.2% Citrate) Centrifuge1 2. Low-Speed Centrifugation (150-200g, 15 min) Blood->Centrifuge1 PRP 3. Isolate PRP (Platelet-Rich Plasma) Centrifuge1->PRP Centrifuge2 4. High-Speed Centrifugation (2000g, 20 min) Centrifuge1->Centrifuge2 Calibrate 6. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP 5. Isolate PPP (Platelet-Poor Plasma) Centrifuge2->PPP PPP->Calibrate Incubate 7. Pre-incubate PRP with Inhibitor/Vehicle Calibrate->Incubate Add_Agonist 8. Add Agonist (ADP, Collagen, etc.) Incubate->Add_Agonist Record 9. Record Aggregation (Light Transmission) Add_Agonist->Record Analyze 10. Calculate % Inhibition Record->Analyze IC50 11. Determine IC50 Value Analyze->IC50

Caption: Workflow for Light Transmission Aggregometry (LTA).

Comparative Data Analysis

The true measure of a novel compound's potential lies in its quantitative performance against the established standard. Data from recent studies allow for a direct comparison of the inhibitory potency.

CompoundAgonistIC50 Value (μM)Reference
Schiff Base Sulfonamides ADP0.11 - 0.37 [8][9][10]
(Compound Series 10-13)Collagen0.12 - 1.03 [8][9][10]
Aspirin ADP0.49[8][9][10]
Collagen0.51[8][9][10]

Interpretation of Data: The experimental data clearly indicates that the tested Schiff base sulfonamide analogues exhibit superior anti-platelet aggregation activity compared to aspirin in this in vitro model.[8][9][10] With IC50 values significantly lower than aspirin against both ADP and collagen-induced aggregation, these compounds demonstrate a higher potency.[8][9][11] For instance, the most active compound in the series was over 4-fold more potent than aspirin against both ADP and collagen.[9] This suggests that a lower concentration of the Schiff base sulfonamide may be required to achieve the same therapeutic effect, which could potentially translate to a better safety profile with fewer dose-related side effects.

Visualizing the Inhibition Pathways

To contextualize the mechanisms of action, the following diagram illustrates the key signaling pathways in platelet aggregation and highlights the intervention points for both aspirin and the proposed mechanism for Schiff base sulfonamides.

Platelet_Pathway cluster_agonists Agonists cluster_receptors Receptors cluster_cascade Intracellular Signaling Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 PLC PLC Activation GPVI->PLC P2Y12->PLC Amplifies Membrane Membrane Phospholipids PLC->Membrane Ca ↑ Intracellular Ca²⁺ PLC->Ca AA Arachidonic Acid (AA) Release Membrane->AA COX1 COX-1 AA->COX1 TXA2 Thromboxane A2 (TXA2) COX1->TXA2 Activation GPIIb/IIIa Activation TXA2->Activation Ca->Activation Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition SBS Schiff Base Sulfonamides SBS->COX1 Selective Inhibition Aggregation PLATELET AGGREGATION Activation->Aggregation

Caption: Platelet aggregation pathways and inhibitor targets.

Upon vessel injury, agonists like collagen and ADP bind to their respective receptors on the platelet surface, initiating intracellular signaling cascades.[20][21][22] A key pathway involves the release of arachidonic acid from membrane phospholipids, which is then converted by COX-1 into thromboxane A2 (TXA2).[1] TXA2, along with other signals like increased intracellular calcium, leads to the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[23][24] Both aspirin and the studied Schiff base sulfonamides interrupt this cascade by inhibiting the COX-1 enzyme, thereby reducing TXA2 production and preventing aggregation.[1][8][9]

Discussion and Future Perspectives

The comparative data strongly suggests that Schiff base sulfonamides are a promising class of compounds for the development of new anti-platelet therapies. Their superior potency in vitro is a significant finding that warrants further investigation.

Key Advantages and Considerations:

  • Higher Potency: The lower IC50 values indicate that these compounds could potentially be effective at lower clinical doses, which might reduce the risk of off-target effects and improve patient safety.

  • COX-1 Selectivity: The selective inhibition of COX-1 over COX-2 is a desirable trait for an anti-platelet agent, as it specifically targets the key enzyme in platelet TXA2 formation while potentially sparing COX-2, which is involved in other physiological processes.[3][8][9]

  • Chemical Diversity: The Schiff base sulfonamide scaffold allows for extensive chemical modification, providing a rich platform for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[7][25][26]

Future Research Directions: While these in vitro results are compelling, they are the first step. The logical progression for this research includes:

  • In Vivo Efficacy Studies: Assessing the antithrombotic effects of these compounds in established animal models of thrombosis.

  • Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of the lead candidates.

  • Mechanism of Inhibition: Further elucidating whether the COX-1 inhibition is reversible or irreversible and how this impacts the duration of the anti-platelet effect compared to aspirin.

  • Head-to-Head Preclinical Trials: Directly comparing the most promising Schiff base sulfonamide candidate against aspirin in comprehensive preclinical studies to evaluate both antithrombotic efficacy and bleeding risk.

References

  • What is the mechanism of action of Acetylsalicylic acid (Aspirin)
  • Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity. United Arab Emirates - Ministry of Health and Prevention.
  • Mechanism of action of aspirin. Wikipedia. [Link]

  • New Concepts and Mechanisms of Platelet Activation Signaling. PMC. [Link]

  • Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors during Storage. PMC. [Link]

  • Unlocking Aspirin's Chemopreventive Activity: Role of Irreversibly Inhibiting Platelet Cyclooxygenase-1. AACR Journals. [Link]

  • Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]

  • Anti-platelet therapy: cyclo-oxygenase inhibition and the use of aspirin with particular regard to dual anti-platelet therapy. PMC. [Link]

  • Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis. PubMed. [Link]

  • Platelet Aggregation Test | Light Transmission Aggregometry (LTA). Platelet Services. [Link]

  • Platelet Aggregation. HE - Hematology. [Link]

  • New Concepts and Mechanisms of Platelet Activation Signaling. Physiology. [Link]

  • Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity. PMC. [Link]

  • Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. MDPI. [Link]

  • Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity. PubMed. [Link]

  • Signaling During Platelet Adhesion and Activation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC. [Link]

  • Light transmission aggregometry in the diagnosis of thrombocytopathy. Via Medica Journals. [Link]

  • Signaling During Platelet Adhesion and Activation. Semantic Scholar. [Link]

  • (PDF) Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity. ResearchGate. [Link]

  • Platelet dysfunction in uremia. II. Correction by arachidonic acid of the impaired exposure of fibrinogen receptors by adenosine diphosphate or collagen. PubMed. [Link]

  • Effects of platelets activated by different agonists on fibrin formation and thrombin generation. Taylor & Francis Online. [Link]

  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. University of Limerick. [Link]

  • Platelet Aggregation: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

  • A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance. Frontiers. [Link]

  • Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applications. Eurasian Journal of Science and Technology. [Link]

  • Mechanisms of aggregation inhibition by aspirin prodrugs. Journal of Pharmacy and Pharmacology. [Link]

  • Aspirin Half Maximal Inhibitory Concentration Value on Platelet Cyclooxygenase-1 in Severe Type-2 Diabetes Mellitus is not Significantly Different from that of Healthy Individuals. Clinical & Applied Thrombosis/Hemostasis. [Link]

  • Inhibition of Platelet Aggregation and Thromboxane Production by Low Concentrations of Aspirin in Vitro. PubMed. [Link]

  • The Synergistic Effect of Ginkgo biloba Extract 50 and Aspirin Against Platelet Aggregation. Frontiers. [Link]

  • Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method. PubMed. [Link]

  • Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro. European Journal of Chemistry. [Link]

  • Schematic illustration of the IC50 value of aspirin. If aspirin resistance was present in a T2DM cohort, the IC50 value of aspirin would shift to right (higher concentration). IC50 indicates half maximal inhibitory concentration; T2DM; type 2 diabetis mellitus. ResearchGate. [Link]

  • A novel flow cytometry–based platelet aggregation assay. Blood. [Link]

  • Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. Scilit. [Link]

  • Schiff's Base of Different Sulfonamides. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. MDPI. [Link]

  • Synthetic methodologies and pharmacological applications of sulphonamide containing Schiff bases and their metal complexes: A comprehensive review. ResearchGate. [Link]

  • Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents: Spectral Analyses, Biological Activity, Molecular Docking, ADME, DFT, and Pharmacophore Modelling Studies. PubMed. [Link]

Sources

Safety Operating Guide

Technical Guide: Disposal & Handling of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of this compound down the drain. 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide (CAS: 197905-95-6) is a Schiff base sulfonamide.[1] While not a P-listed acutely toxic waste under US EPA RCRA regulations, it possesses significant biological activity (antibiotic properties) and chemical lability (hydrolysis risk). Improper disposal poses two critical risks:

  • Environmental: Contribution to antimicrobial resistance (AMR) in aquatic ecosystems.

  • Chemical: Hydrolytic cleavage in acidic waste streams, releasing reactive aldehydes and sulfanilamide.

The only acceptable final disposal method is high-temperature incineration via a licensed hazardous waste management facility.

Chemical Profile & Hazard Logic

To handle waste effectively, you must understand the molecule's behavior. This compound is not static; it is reactive under specific conditions.[2]

ParameterDataOperational Implication
Molecular Formula

Contains Sulfur/Nitrogen.[1][2][3][4][5][6][7][8][9] Incineration requires scrubbers for

.
Functional Groups Sulfonamide (

) Imine (Schiff Base,

)
Sulfonamide: Biological hazard (antibiotic). Imine: Hydrolytically unstable in acid/water.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[8][10] 2A (H319), STOT SE 3 (H335)Standard PPE (Nitrile gloves, safety goggles) is mandatory.
Stability Moisture SensitiveKeep waste containers hermetically sealed to prevent atmospheric hydrolysis.
The Hydrolysis Trap (Causality of Protocol)

Unlike stable organic solvents, this Schiff base is in dynamic equilibrium. If you dispose of this solid into an acidic aqueous waste stream (e.g., "Acid Waste" carboy), the imine bond will cleave:



  • Result: You are no longer managing one chemical, but two distinct hazards. Sulfanilamide is a potent bioactive agent.

  • Protocol Rule: Segregate as "Non-Halogenated Organic - Solid" or "Non-Aqueous Organic - Liquid." Never mix with acidic aqueous waste.

Waste Stream Decision Logic

The following self-validating logic tree ensures the compound is routed to the correct destruction facility without cross-contamination.

WasteLogic cluster_warning CRITICAL CONTROL POINT Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Mother Liquor StateCheck->Liquid Solution BinA BIN A: Solid Hazardous Waste (Trace Sulfur/Nitrogen) Solid->BinA Double Bag SolventCheck Solvent Type? Liquid->SolventCheck AcidWarn DO NOT MIX WITH AQUEOUS ACIDS Liquid->AcidWarn Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated (Ethanol, DMSO) SolventCheck->NonHalogenated No BinB BIN B: Halogenated Organic (High BTU Incineration) Halogenated->BinB BinC BIN C: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalogenated->BinC

Figure 1: Waste Stream Segregation Logic. Note the critical restriction on acidic aqueous mixing.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, filter cakes, contaminated gloves/paper.

  • Primary Containment: Transfer solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

    • Why: Amber glass protects light-sensitive Schiff bases from photodegradation during storage.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide"[5]

    • Hazards: "Irritant," "Toxic to Aquatic Life."

  • Storage: Store in a cool, dry satellite accumulation area until pickup.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, recrystallization filtrates.

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Action: If acidic, neutralize carefully with Sodium Bicarbonate (

      
      ) before adding to the waste container to prevent in-drum hydrolysis and pressure buildup.
      
  • Segregation: Pour into the appropriate organic waste carboy (Halogenated vs. Non-Halogenated) based on the solvent used.

    • Trust Indicator: Do not overfill. Leave 10% headspace for thermal expansion.

  • Record Keeping: Log the approximate concentration of the sulfonamide on the waste tag. This informs the incineration facility of the sulfur content.

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate action is required to prevent aerosolization (inhalation risk).

SpillResponse Spill Spill Detected Step1 1. Evacuate & Ventilate (Reduce Aerosol Risk) Spill->Step1 Step2 2. Don PPE (Nitrile, Goggles, N95) Step1->Step2 Step3 3. Containment (Cover with absorbent pads) Step2->Step3 Step4 4. Deactivation (Wet wipe with 70% EtOH) Step3->Step4 Step5 5. Disposal (Treat as Solid Waste) Step4->Step5

Figure 2: Immediate Spill Response Protocol.

Decontamination Solution: Use 70% Ethanol or Isopropanol. Avoid bleach (Sodium Hypochlorite) as it may react with the amine residues to form chloramines (toxic gas).

Regulatory Framework (US Focus)

  • RCRA Status: This compound is not specifically listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by name. However, it is regulated under 40 CFR 261.3 as a characteristic hazardous waste if it exhibits toxicity or if mixed with listed solvents.

  • Waste Code Assignment:

    • If pure solid: Assign State-Specific Codes for organic toxic waste (e.g., California Code 352).

    • If in Acetone/Methanol: D001 (Ignitable).[11][12]

    • If in Methylene Chloride: F002 (Spent Halogenated Solvent).[11]

  • Ecological Mandate: Under no circumstances should sulfonamides enter the municipal sewage system (POTW). They are classified as "Pharmaceutical Pollutants of Emerging Concern" due to their persistence and potential to drive bacterial resistance.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-((4-Ethoxybenzylidene)amino)benzenesulfonamide. Link

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[11] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. (2024). Compound Summary: Sulfanilamide Schiff Bases. National Library of Medicine. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.